Home > Products > Screening Compounds P15742 > N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 938739-78-7

N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-2788549
CAS Number: 938739-78-7
Molecular Formula: C13H11N5O2
Molecular Weight: 269.264
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(1,3-Benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. These compounds are known for their structural similarity to purines, naturally occurring molecules crucial for various biological processes. This structural resemblance makes pyrazolo[3,4-d]pyrimidines, including N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, of significant interest in medicinal chemistry and drug discovery. They are frequently investigated for their potential as inhibitors of various enzymes and their possible applications in treating diseases like cancer. []

5-[2-Ethoxy-5-(4-cyclopentylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Cyclopentynafil)

Compound Description: Cyclopentynafil is a novel sildenafil analogue, which was identified and isolated from a dietary supplement marketed for erectile dysfunction. []

(6R,12aR)-2-Octyl-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione (N-Octylnortadalafil)

Compound Description: N-Octylnortadalafil is a novel tadalafil analogue found in a dietary supplement illegally marketed for erectile dysfunction. []

3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride (PF-4800567)

Compound Description: PF-4800567 is a CK1ε-specific inhibitor that affects the circadian period in mouse SCN organotypic slice cultures. []

4-(2-Phenyl-5,7-bis[trifluoromethyl]pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP)

Compound Description: PHTPP is an estrogen receptor-β antagonist used in studies investigating the role of estrogen receptors in pain-related aversion. []

2-(4-Imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile (Compound 2)

Compound Description: Compound 2 is a key intermediate in the synthesis of new pyrazolopyrimidine compounds targeting CDK2. Its reactivity towards nucleophiles was studied through reactions with various primary aromatic amines, yielding new pyrazolo[3,4-d]pyrimidines. []

Pyrazolo[3,4-d]pyrimidines (Compounds 4a-c)

Compound Description: Compounds 4a-c represent a series of newly synthesized pyrazolo[3,4-d]pyrimidines derived from the reaction of Compound 2 with various primary aromatic amines. These compounds are part of a study investigating new pyrazolopyrimidine compounds targeting CDK2. []

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (Compounds 6a-d)

Compound Description: Compounds 6a-d represent a series of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives obtained by condensing pyrazolopyrimidine 5 with aromatic aldehydes. These compounds are part of a study investigating new pyrazolopyrimidine compounds targeting CDK2. []

Overview

N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound notable for its potential applications in medicinal chemistry, particularly as an inhibitor of phosphodiesterase enzymes. This compound belongs to a class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. The molecular formula of this compound is C20H17N5O2C_{20}H_{17}N_{5}O_{2}, and its molecular weight is approximately 359.39 g/mol .

Source

The compound has been referenced in various scientific literature and patent applications, indicating its relevance in pharmaceutical research. Notably, it is associated with studies on phosphodiesterase inhibitors and has been explored for therapeutic uses in conditions such as pulmonary arterial hypertension .

Classification

N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be classified under the following categories:

  • Chemical Class: Pyrazolo[3,4-d]pyrimidines
  • Biological Activity: Phosphodiesterase inhibitor
  • Therapeutic Use: Potential treatment for various diseases including cardiovascular conditions.
Synthesis Analysis

Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. Key steps may include:

  1. Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrimidine compounds.
  2. Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via alkylation or acylation methods using suitable benzodioxole derivatives.
  3. Final Modifications: Further modifications may include functional group transformations to optimize the pharmacological properties of the compound.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High-Performance Liquid Chromatography) are employed to characterize the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a pyrazolo[3,4-d]pyrimidine core substituted with a benzodioxole ring. The structural representation can be summarized as follows:

  • Molecular Formula: C20H17N5O2C_{20}H_{17}N_{5}O_{2}
  • InChIKey: IRLOMICYHIARJL-UHFFFAOYSA-N
  • Molecular Weight: 359.138225 g/mol

Data

The compound's structural data can be accessed through databases like PubChem and NIST Chemistry WebBook, which provide detailed information on its molecular geometry and spectral characteristics .

Chemical Reactions Analysis

Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine participates in various chemical reactions typical for pyrazolo derivatives:

  1. Substitution Reactions: The amine group can undergo nucleophilic substitution with electrophiles.
  2. Oxidation/Reduction Reactions: The presence of nitrogen atoms allows for potential oxidation states that can be exploited in synthetic pathways.

Technical Details

These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity while minimizing side products .

Mechanism of Action

Process

The mechanism of action for N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves inhibition of phosphodiesterase enzymes. By inhibiting these enzymes, the compound increases intracellular levels of cyclic nucleotides (cAMP and cGMP), leading to various physiological effects such as vasodilation and anti-inflammatory responses.

Data

Studies have shown that compounds within this class exhibit significant potency against specific phosphodiesterase isoforms, contributing to their therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical Properties

N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits the following physical properties:

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

Chemical Properties

Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors like pH and temperature. The compound's reactivity profile suggests it can engage in typical organic reactions involving amines and heterocycles .

Applications

Scientific Uses

N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting cardiovascular diseases.
  2. Biochemical Research: Studying the role of phosphodiesterases in cellular signaling pathways.
  3. Therapeutic Agents: Investigating its efficacy in treating inflammatory diseases or conditions associated with dysregulated cyclic nucleotide levels.

This compound represents a promising avenue for further research within medicinal chemistry due to its unique structure and biological activity .

Introduction to Pyrazolo[3,4-d]pyrimidine Derivatives in Medicinal Chemistry

Historical Development of Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery

The evolution of pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors began with early investigations into purine isosteres. These scaffolds emerged as bioisosteric replacements for purines in ATP-competitive inhibitors, leveraging their capacity to occupy the adenine-binding pocket of kinases [3] [4]. Initial synthetic efforts focused on unsubstituted derivatives, but strategic modifications at N1, C4, and N5 positions subsequently enhanced target affinity and selectivity.

Significant milestones include:

  • Src Kinase Inhibition: Derivatives such as SI306 and SI163 demonstrated potent Src family kinase (SFK) inhibition, with nanomolar IC₅₀ values in enzymatic assays. These compounds reduced medulloblastoma cell viability by arresting the G₂/M cell cycle phase through modulation of cdc2 and CDC25C phosphorylation [2].
  • EGFR Targeting: Compounds like 12b (IC₅₀ = 0.016 µM against EGFRWT) established pyrazolopyrimidines as broad-spectrum tyrosine kinase inhibitors. Modifications at the C4 position with hydrazone linkers optimized hydrophobic interactions in the EGFR ATP-binding site [3].
  • Clinical Translation Challenges: Early analogs faced limitations in solubility and blood-brain barrier penetration. Novel formulation strategies, such as inkjet-printed polymer dispersions of SI306, improved bioavailability for glioblastoma applications [8].

Table 1: Evolution of Key Pyrazolo[3,4-d]pyrimidine Derivatives in Oncology

CompoundPrimary TargetBiological ActivityChemical Innovation
SI163Src KinaseIC₅₀: 7.2–11.2 µM (GBM cells); G₂/M arrest [2] [8]N1-aryl; C4-amine linker
12bEGFRWTIC₅₀: 0.016 µM; 8.21 µM (A549 cells) [3]C4-hydrazone; Hydrophobic tail
SI306Src/FynCaspase-3/7 activation in GBM; Synergistic with SI308 [8]N1-alkyl; Enhanced BBB penetration

Role of Benzodioxole Substituents in Bioactive Molecule Design

The 1,3-benzodioxole moiety serves as a multifunctional pharmacophore in kinase inhibitors, contributing to both target engagement and pharmacokinetic optimization. Its integration into N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exemplifies rational design for enhanced bioactivity.

Mechanistic Contributions:

  • Hydrophobic Embedding: The methylenedioxy bridge stabilizes the planar benzodioxole structure, enabling optimal insertion into hydrophobic Region I of kinase ATP pockets. This enhances binding affinity through van der Waals interactions with residues like Leu273 in EGFR or Leu322 in Src [3] [4].
  • Metabolic Stability: Benzodioxole’s electron-rich aromatic system resists oxidative degradation, extending compound half-in vivo. Comparative studies showed 1.8-fold higher plasma stability versus phenyl-substituted analogs [4].
  • Blood-Brain Barrier Penetration: The lipophilic nature (clogP ≈ 2.8) and moderate hydrogen-bonding capacity of benzodioxole derivatives facilitate CNS penetration. Molecular dynamics simulations confirmed < 5 kcal/mol energy barriers for BBB transit [8].

Synthetic Versatility:The 5-methyl position on benzodioxole allows functional group diversification. In the subject compound, a methylene spacer bridges the benzodioxole and pyrazolopyrimidine, enabling:

  • Conformational flexibility for optimal kinase domain docking
  • Tolerance for bioisosteric replacements (e.g., bioisosteric swaps with benzofuran) [9]
  • Modular derivatization via reductive amination or nucleophilic substitution [4]

Significance of N-Substitution Patterns in Kinase Inhibition

N-substitutions on the pyrazolo[3,4-d]pyrimidine scaffold dictate kinase selectivity, potency, and cellular efficacy. The N-(benzodioxol-5-ylmethyl) group exemplifies targeted optimization for specific oncokinases.

Position-Specific Effects:

  • N1-Substitution:
  • Aryl Groups (e.g., phenyl): Enhance Src affinity by forming π-stacking with Phe278. Derivatives showed 5.1-fold greater potency vs. alkyl analogs in SFK inhibition assays [7].
  • Alkyl Chains: Improve solubility but may reduce potency; balance achieved with polar termini (e.g., morpholine) [8].
  • C4-Amino Group Modifications:
  • Secondary Amines: The benzylamine linkage in the subject compound allows hydrogen bonding to kinase hinge regions. SAR studies revealed ≤100 nM IC₅₀ when paired with benzodioxole [1] [2].
  • Hydrazone Linkers: Enable extension into hydrophobic Region II (e.g., compound 12b), boosting EGFR affinity 18-fold versus rigid linkers [3].

Table 2: Impact of N-Substitution on Kinase Inhibitory Activity

Substitution PatternKinase TargetAffinity ChangeCellular Effect
N1-phenyl; C4-NHCH₂-benzodioxoleSrcIC₅₀: 0.28 µM [2]Medulloblastoma growth inhibition (78% at 25 µM)
N1-cyclohexyl; C4-hydrazone-phenylEGFRT790MIC₅₀: 0.236 µM [3]Bax/Bcl-2 ratio ↑8.8-fold; S-phase arrest
N1-H; C4-NH-(CH₂)₂N-morpholineCDK2IC₅₀: 0.21 µM [7]HepG2 apoptosis at 0.8 µM

Strategic Design Principles:

  • Hydrogen Bond Optimization: N4-hydrogen acts as a hinge binder; replacing -NH- with -O- or -CH₂- decreases potency >20-fold due to lost hydrogen bonding [3] [7].
  • Steric Gating: Bulky N1 substituents (e.g., diphenylamine) exploit allosteric pockets in SFKs but may clash with EGFR, demonstrating target-dependent tolerability [2] [8].
  • Synergistic Pairing: Combining N1-aryl and C4-benzodioxole groups yielded dual Src/EGFR inhibitors with CI values <0.5 (synergistic) in glioblastoma models [8].

The structural evolution of N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine thus epitomizes iterative medicinal chemistry optimization, where benzodioxole integration and N-substitution patterns converge to enhance kinase selectivity and anticancer efficacy.

Properties

CAS Number

938739-78-7

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C13H11N5O2

Molecular Weight

269.264

InChI

InChI=1S/C13H11N5O2/c1-2-10-11(20-7-19-10)3-8(1)4-14-12-9-5-17-18-13(9)16-6-15-12/h1-3,5-6H,4,7H2,(H2,14,15,16,17,18)

InChI Key

RAGXTFCWNORIHU-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC4=C3C=NN4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.